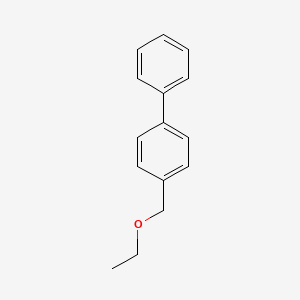
1,1'-Biphenyl, 4-(ethoxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 4-(ethoxymethyl)- is an organic compound with the molecular formula C15H16O and a molecular weight of 212.28694. It is a derivative of biphenyl, where one of the phenyl rings is substituted with an ethoxymethyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, 4-(ethoxymethyl)- can be synthesized through several methods. One common approach involves the reaction of 4-bromomethylbiphenyl with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the ethoxymethyl group.
Industrial Production Methods
In industrial settings, the production of 1,1’-Biphenyl, 4-(ethoxymethyl)- typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1,1’-Biphenyl, 4-(ethoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
1,1’-Biphenyl, 4-(ethoxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,1’-Biphenyl, 4-(ethoxymethyl)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1,1’-Biphenyl, 4-(ethoxymethyl)- can be compared with other biphenyl derivatives, such as:
1,1’-Biphenyl, 4-methyl-: Similar structure but with a methyl group instead of an ethoxymethyl group.
1,1’-Biphenyl, 4-ethyl-: Contains an ethyl group instead of an ethoxymethyl group.
1,1’-Biphenyl, 4-methoxymethyl-: Features a methoxymethyl group instead of an ethoxymethyl group.
The uniqueness of 1,1’-Biphenyl, 4-(ethoxymethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
特性
CAS番号 |
192128-56-6 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC名 |
1-(ethoxymethyl)-4-phenylbenzene |
InChI |
InChI=1S/C15H16O/c1-2-16-12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
InChIキー |
AFJNOHQSQSKZAH-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
![N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline](/img/structure/B12551415.png)
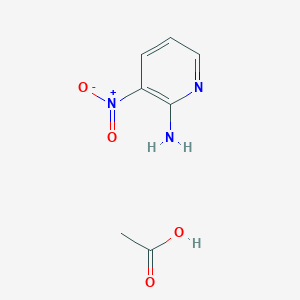
![[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane](/img/structure/B12551440.png)
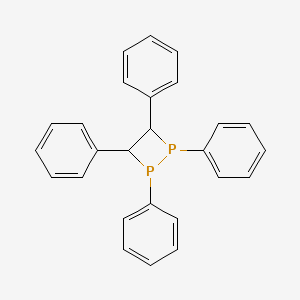

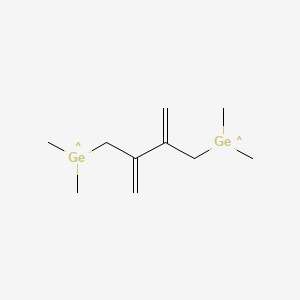
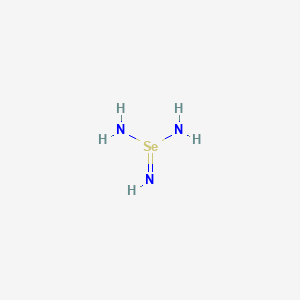
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
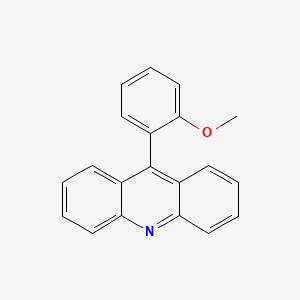
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
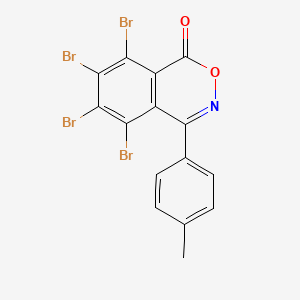
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
